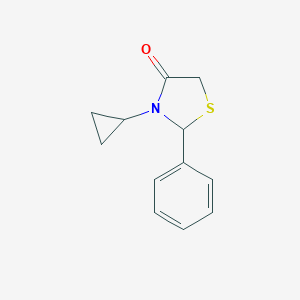

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized using various strategies . For instance, a novel series of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized by a convenient one-pot three-component reaction of amine, aldehyde, and mercaptoacetic acid on montmorillonite KSF clay as a solid acidic catalyst .Molecular Structure Analysis

Thiazolidin-4-one is a five-membered heterocyclic compound with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have shown significant anticancer activities . They have been synthesized using various synthetic strategies, including green and nanomaterial-based synthesis routes .Scientific Research Applications

Chemistry and Biological Activities

1,3-Thiazolidin-4-ones, including 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one, are significant in medicinal chemistry due to their utility as synthons for various biological compounds. They are extensively studied for their chemistry and biological activities. The heterocyclic structure, with sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4, offers diverse reactions and enormous scope in medicinal chemistry (Cunico, Gomes & Vellasco, 2008).

Conformational Study

A study on the conformational properties of a series of 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one derivatives, closely related to this compound, showed preferences in solution and solid states. This aids in understanding the compound's behavior in different environments, which is crucial for pharmaceutical applications (Cannon et al., 2013).

Antimicrobial Properties

Thiazolidin-4-ones have been studied for their antimicrobial properties. Compounds derived from this structure, including variants of this compound, have shown promising activities as antimicrobial agents. This underlines their potential in developing new antimicrobial drugs (Gouda et al., 2010).

Solvent-Free Synthesis

Advancements in the solvent-free synthesis of thiazolidin-4-ones, including the subject compound, represent significant progress in green chemistry. This method is more environmentally friendly and efficient, contributing to sustainable practices in chemical synthesis (Neuenfeldt et al., 2010).

Anticancer Studies

Certain derivatives of 4-thiazolidinone, closely related to this compound, have been synthesized and evaluated for their antiproliferative and tumor inhibitory activities. This highlights the compound's potential in cancer research and therapy (Kumar et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

This compound interacts with the CDC25 enzyme, inhibiting its activity . This inhibition disrupts the normal cell cycle, preventing the rapid cell division that is characteristic of cancer cells .

Biochemical Pathways

The inhibition of the CDC25 enzyme affects the cell cycle, a complex biochemical pathway that regulates cell growth and division . By disrupting this pathway, this compound can slow or stop the growth of cancer cells .

Pharmacokinetics

Thiazolidin-4-one derivatives, in general, have been shown to have good bioavailability and are well-tolerated, making them promising candidates for drug development .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth. By targeting the CDC25 enzyme and disrupting the cell cycle, this compound can effectively slow or stop the proliferation of cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can impact the compound’s ability to reach its target .

Future Directions

Thiazolidin-4-one derivatives have demonstrated considerable potential as anticancer agents . The detailed description of the existing modern standards in the field may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents . The development of more structurally diverse compounds of this class having the desired biological actions is a future direction .

properties

IUPAC Name |

3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c14-11-8-15-12(13(11)10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQHDFBDKHDMKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(SCC2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B501872.png)

![6-ethyl-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B501873.png)

![Ethyl 5-methyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501874.png)

![6-ethyl-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B501875.png)

![6-ethyl-2-(2-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501877.png)

![Ethyl 5-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501879.png)

![Ethyl 5-methyl-2-[(4-methyl-1-piperazinyl)methyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501882.png)

![Ethyl 5-methyl-4-(propylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501884.png)

![7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501886.png)

![2-(butylsulfanyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501887.png)

![5-(4-methoxyphenyl)-2-[(phenylsulfonyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501888.png)

![5-(4-methoxyphenyl)-2-(4-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501890.png)

![5-(4-methoxyphenyl)-2-(3-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501892.png)

![2-[(4-bromoanilino)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501895.png)